

Applications of N-methyl-D-leucine in the development of therapeutic peptides

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Compound of Interest

Compound Name: *N-((9H-fluoren-9-yl)methoxy)carbonyl-N-methyl-D-leucine*

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Application Notes: N-methyl-D-leucine in Therapeutic Peptide Development

Introduction

The incorporation of non-canonical amino acids is a cornerstone strategy in modern peptide drug discovery, aimed at overcoming the inherent liabilities of native peptides, such as poor metabolic stability and low bioavailability. N-methyl-D-leucine is a uniquely valuable building block that combines two powerful modifications: N-methylation and D-chirality. This dual modification offers a synergistic approach to enhancing the therapeutic properties of peptides, making it a subject of significant interest for researchers, scientists, and drug development professionals.

N-methylation, the substitution of the amide proton with a methyl group, introduces steric hindrance that protects the peptide backbone from proteolytic degradation and can pre-organize the peptide into a bioactive conformation.^{[1][2]} The use of a D-amino acid further enhances resistance to proteases, which are stereospecific for L-amino acids.^[3] The combination of these features in N-methyl-D-leucine can significantly improve a peptide's pharmacokinetic profile and binding affinity.

Key Advantages of Incorporating N-methyl-D-leucine

- Enhanced Proteolytic Stability: The N-methylated amide bond is resistant to cleavage by common proteases.[4] The D-configuration of the alpha-carbon provides an additional layer of steric protection against enzymatic degradation, leading to a significantly prolonged in-vivo half-life.[2][5]
- Improved Pharmacokinetic (PK) Profile: By resisting proteolysis, peptides containing N-methyl-D-leucine exhibit longer circulation times.[6] The increased lipophilicity from the N-methyl group can also improve membrane permeability, potentially enhancing absorption and bioavailability.[4][7]
- Conformational Rigidity and Binding Affinity: The N-methyl group restricts rotation around the Ca-N bond, reducing the peptide's backbone flexibility.[1] This conformational constraint can lock the peptide into a structure that is optimal for receptor binding, leading to increased affinity and selectivity.[1]
- Reduced Immunogenicity: Modifications like D-amino acid substitution can sometimes lead to a lower potential for generating anti-drug antibodies compared to their all-L counterparts.

Data Presentation: Comparative Performance

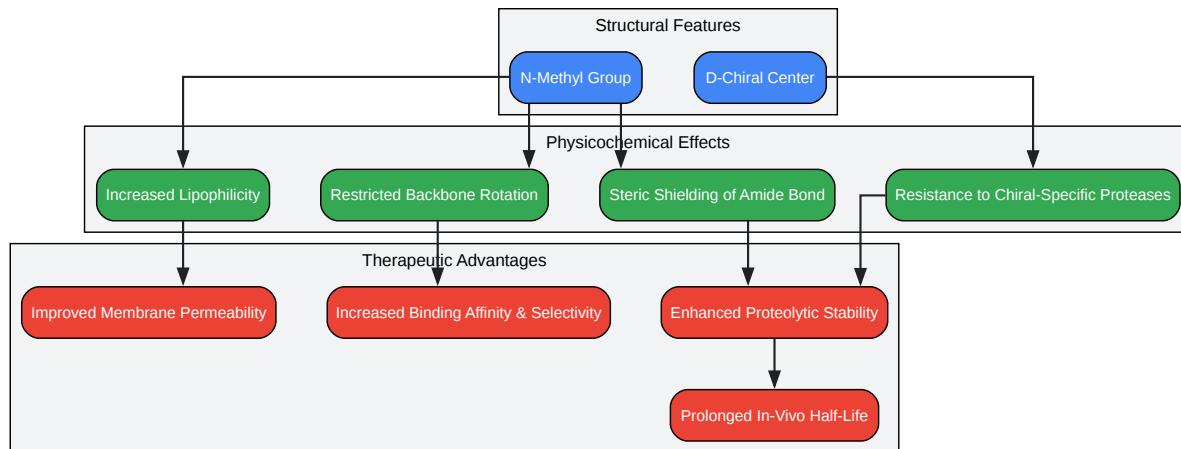
To illustrate the potential impact of N-methyl-D-leucine, the following table summarizes representative data comparing a hypothetical parent peptide with its modified analogs. The data demonstrates the stepwise and synergistic improvements gained from D-amino acid substitution and N-methylation.

Peptide Analog	Modification	Relative Binding Affinity (IC50)	Proteolytic Stability (t½ in serum)	Key Advantages
Parent Peptide	L-Leucine	100 nM	5 min	Baseline activity
Analog 1	D-Leucine	95 nM	60 min	Increased protease resistance[3]
Analog 2	N-methyl-L-leucine	20 nM	45 min	Enhanced binding affinity, moderate stability[1]
Analog 3	N-methyl-D-leucine	15 nM	>240 min	Optimal binding and maximal stability[2][5]

Note: The data presented is illustrative and compiled from principles established in cited literature. Actual values are sequence-dependent.

Logical Framework for N-methyl-D-leucine Application

The decision to incorporate N-methyl-D-leucine into a peptide therapeutic is driven by a logical progression from its structural attributes to the desired therapeutic outcomes.



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Caption: Logical flow from structural features of N-methyl-D-leucine to therapeutic benefits.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-methyl-D-leucine

This protocol describes the manual solid-phase synthesis of a peptide incorporating an Fmoc-N-methyl-D-leucine residue using HATU as the coupling reagent.

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-protected amino acids

- Fmoc-N-methyl-D-leucine
- Coupling Reagent: HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Deprotection Solution: 20% Piperidine in DMF
- Cleavage Cocktail: 95% TFA (Trifluoroacetic Acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Cold Diethyl Ether
- SPPS reaction vessel

Methodology:

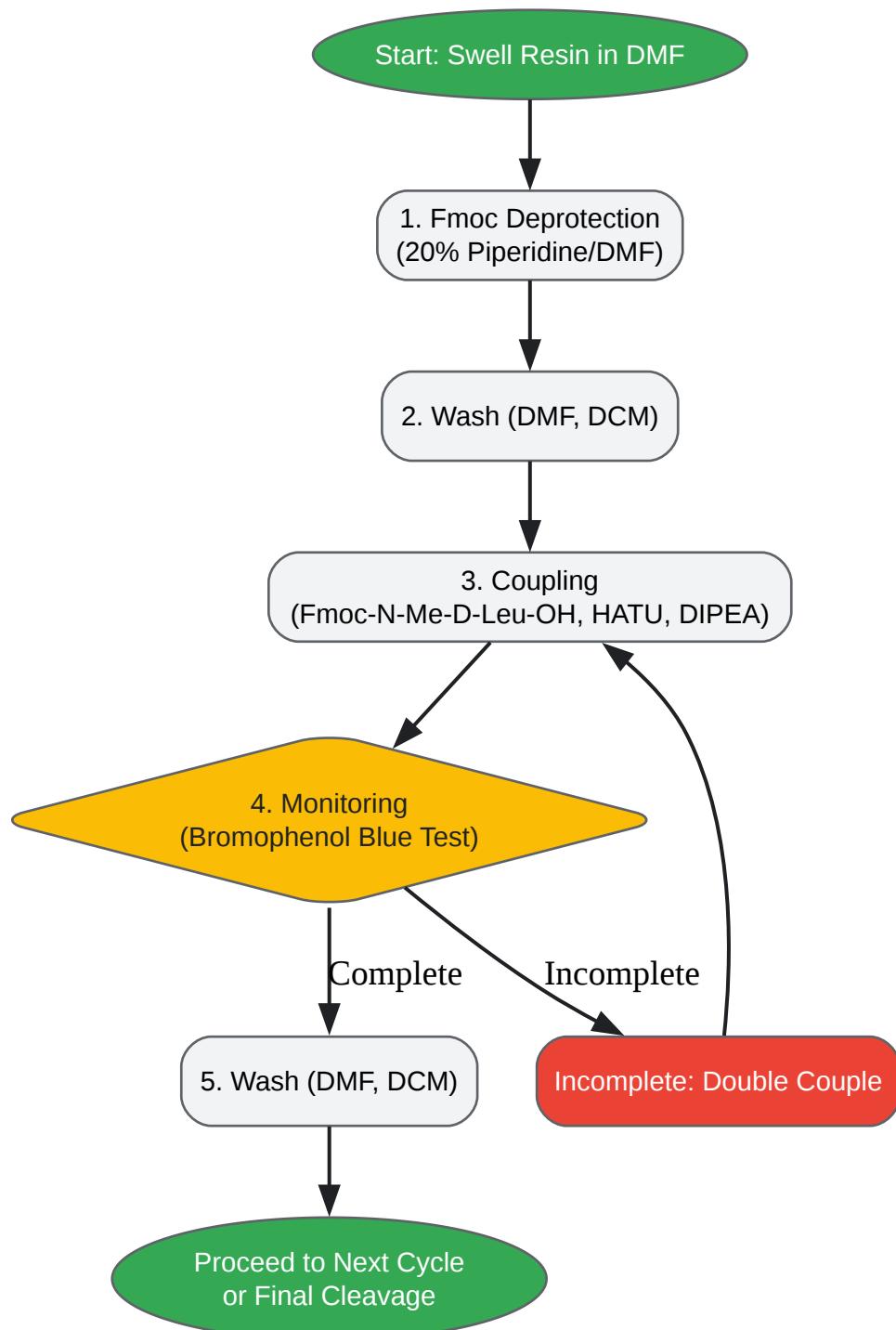
- Resin Preparation:
 - Swell the Rink Amide resin in DMF for 30-60 minutes in the SPPS reaction vessel.
 - Drain the DMF.
- Fmoc Deprotection (for chain elongation):
 - Add the 20% piperidine/DMF solution to the resin.
 - Agitate for 5 minutes, then drain.
 - Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[\[4\]](#)
 - Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
- Coupling of Fmoc-N-methyl-D-leucine:

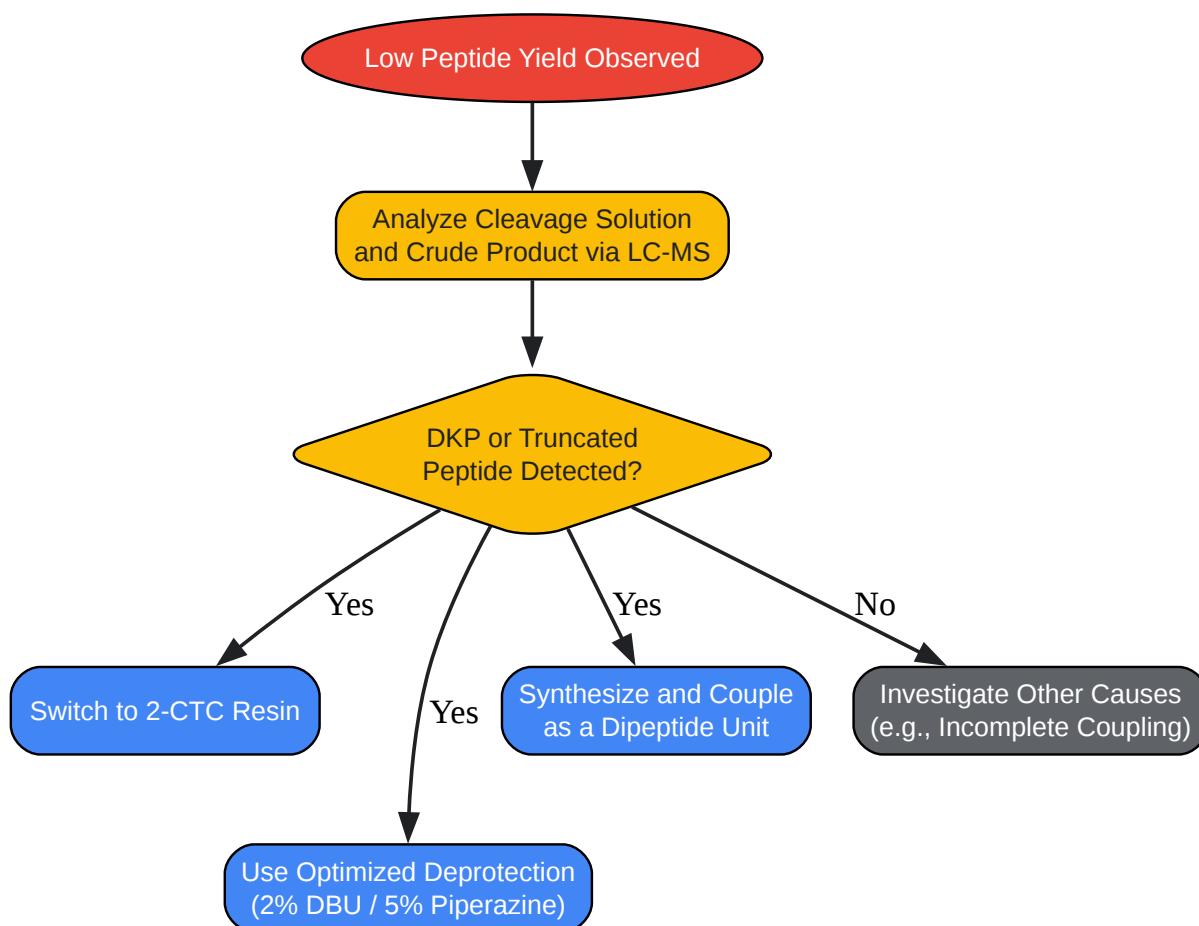
- Activation: In a separate vessel, pre-activate Fmoc-N-methyl-D-leucine (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.[4]
- Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 2-4 hours. Note: Coupling onto a secondary amine is slower than onto a primary amine, and coupling a sterically hindered amino acid like N-methyl-leucine is particularly challenging.[8]
- Monitoring: After the coupling time, perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction, while blue/green suggests residual free amines.[4] The standard Kaiser test will give a false negative for the secondary amine of the N-methylated residue.[4]
- Double Coupling (if necessary): If the monitoring test is positive (incomplete), drain the solution and repeat the coupling step with a fresh solution of activated Fmoc-N-methyl-D-leucine.

- Washing:
 - After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
- Peptide Chain Elongation:
 - Repeat steps 2-4 for each subsequent amino acid in the sequence.
- Final Cleavage and Deprotection:
 - Wash the fully assembled peptide-resin thoroughly with DCM and dry under vacuum.
 - Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin (approx. 10 mL per gram). [8]
 - Stir the mixture at room temperature for 2-3 hours.
 - Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.
- Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[\[4\]](#)

SPPS Workflow Diagram





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